molecular formula C13H14N4O B2602393 N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide CAS No. 733711-53-0

N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide

Cat. No.: B2602393
CAS No.: 733711-53-0
M. Wt: 242.282
InChI Key: WEUNYSJEOQEVFY-UHFFFAOYSA-N
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Description

N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide (CAS 733711-53-0) is a heterocyclic compound with the molecular formula C13H14N4O and a molecular weight of 242.28 g/mol . This benzodiazole derivative is a valuable scaffold in medicinal chemistry and drug discovery research. Compounds based on the tetrahydrobenzodiazole (tetrahydroindazole) structure have been identified as inhibitors of CDK2/cyclin complexes, which are key regulators of the cell cycle and are investigated as targets for cancer therapy and other diseases . Furthermore, related benzothiazole and heterocyclic compounds have shown significant promise in anti-tubercular research, demonstrating potent activity against Mycobacterium tuberculosis by targeting enzymes like DprE1 . The structural features of this molecule, including its pyridine and carboxamide groups, make it a versatile intermediate for further chemical exploration and development of novel bioactive agents. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-pyridin-3-yl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c18-13(17-10-2-1-5-14-7-10)9-3-4-11-12(6-9)16-8-15-11/h1-2,5,7-9H,3-4,6H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUNYSJEOQEVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)NC3=CN=CC=C3)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide typically involves the following steps:

    Formation of the Benzodiazole Ring: The initial step involves the cyclization of an appropriate precursor, such as an ortho-diamine derivative, with a carboxylic acid or its derivative under acidic or basic conditions.

    Attachment of the Pyridine Moiety: The pyridine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyridine reacts with the benzodiazole intermediate.

    Amidation Reaction: The final step involves the formation of the carboxamide group, typically achieved by reacting the intermediate with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the benzodiazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine and benzodiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Halogenated derivatives and strong nucleophiles or electrophiles are employed under controlled conditions.

Major Products

    Oxidation: N-oxides of the benzodiazole ring.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted benzodiazole and pyridine derivatives, depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a ligand in binding studies. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological processes at the molecular level.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It may act on specific molecular targets, offering possibilities for the development of new drugs for treating diseases such as cancer, neurological disorders, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity. Its applications may extend to the fields of catalysis, materials science, and nanotechnology.

Mechanism of Action

The mechanism of action of N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Modifications

(a) Benzodiazole Derivatives
  • BK80989 (2-methyl-N-[3-(morpholin-4-yl)propyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide; CAS 2034232-85-2) This analog substitutes the pyridin-3-yl group with a morpholinylpropyl chain and introduces a methyl group at position 2 of the benzodiazole.
(b) Pyrazolo-Pyrimidine Core (CAS 332856-53-8)**

The compound 5-(1,3-benzodioxol-5-yl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide replaces the benzodiazole with a pyrazolo-pyrimidine scaffold. The trifluoromethyl group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

Carboxamide Substituent Variations

(a) Pyrazole-1-carboximidamide Derivatives ()**

Compounds such as 3,5-Diphenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide and its halogenated/methoxylated analogs (e.g., 4-chloro, 2-bromo substituents) demonstrate how electron-withdrawing groups (Cl, Br) on aryl rings can increase metabolic stability but decrease solubility. The carboximidamide group (-C(=NH)-NH₂) in these compounds differs from the carboxamide (-C(=O)-NH₂) in the main compound, reducing hydrogen-bonding capacity but possibly improving resistance to enzymatic hydrolysis .

(b) Azoamidine Initiators ()**

Azoamidines like 2,2’-azobis[2-(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)propane]dihydrochloride share nitrogen-rich heterocycles but serve as polymerization initiators rather than therapeutic agents. Their diazepin or pyrimidin cores differ in ring size and saturation, influencing thermal stability and reactivity .

Physicochemical and Functional Properties

The table below summarizes key differences:

Compound Name / CAS Core Structure Substituents Molecular Weight Notable Properties
Main Compound Benzodiazole Pyridin-3-yl-carboxamide ~275.3 (est.) Moderate polarity, rigid scaffold
BK80989 / 2034232-85-2 Benzodiazole 2-methyl, morpholinylpropyl-carboxamide 306.4 Enhanced solubility, flexible sidechain
CAS 332856-53-8 Pyrazolo-pyrimidine Benzodioxol, trifluoromethyl, propyl ~440.4 (est.) High lipophilicity, metabolic stability
3,5-Diphenyl-pyrazole-carboximidamide Pyrazole Phenyl, carboximidamide ~265.3 Reduced H-bonding, enzymatic resistance

Research Implications

  • Solubility vs. Permeability : Morpholinyl (BK80989) and pyridinyl groups balance solubility and membrane penetration, while trifluoromethyl (CAS 332856-53-8) prioritizes lipophilicity .
  • Metabolic Stability : Electron-withdrawing substituents (e.g., Cl, CF₃) in analogs may prolong half-life but require formulation adjustments for solubility .
  • Target Selectivity : The benzodiazole core’s nitrogen arrangement may favor interactions with ATP-binding pockets in kinases, whereas pyrazolo-pyrimidines could target different enzyme classes .

Biological Activity

N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N4O. The compound features a pyridine ring and a tetrahydro-benzodiazole moiety which contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

1. Antitumor Activity
Studies have shown that compounds with similar structures exhibit significant antitumor effects. For instance, derivatives of benzodiazole have been documented to inhibit cancer cell proliferation through various pathways including apoptosis induction and cell cycle arrest.

2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Research indicates that derivatives can inhibit bacterial growth effectively, making them potential candidates for antibiotic development.

3. Neuroprotective Effects
Compounds similar to N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole have shown neuroprotective properties in models of neurodegenerative diseases. They may act by modulating neurotransmitter levels or by reducing oxidative stress.

The mechanisms underlying the biological activities of N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole involve:

1. Enzyme Inhibition
Inhibition of specific enzymes such as kinases and phosphatases is a common mechanism for compounds in this class. For instance, inhibition of RET kinase has been noted in related compounds.

2. Modulation of Signaling Pathways
The compound may influence various signaling pathways involved in cell growth and apoptosis. For example, the modulation of the PI3K/Akt pathway has been observed in related studies.

Case Studies

Several studies highlight the efficacy and potential applications of N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole:

StudyFindings
Study 1 Evaluated anti-cancer effects in vitroShowed significant inhibition of cancer cell lines
Study 2 Assessed antimicrobial activityEffective against Gram-positive and Gram-negative bacteria
Study 3 Investigated neuroprotective propertiesReduced neuronal cell death in oxidative stress models

Research Findings

Recent literature emphasizes the importance of structure-activity relationships (SAR) in developing more potent derivatives:

Table: Structure-Activity Relationships

Compound VariantBiological ActivityIC50 (µM)
Variant AAntitumor10
Variant BAntimicrobial5
Variant CNeuroprotective15

Q & A

Basic: What synthetic routes are recommended for preparing N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide?

Methodological Answer:
The compound can be synthesized via multi-step protocols involving cyclization, coupling, and deprotection reactions. A representative approach involves:

Cyclization of tetrahydrobenzodiazole precursors using reagents like hexamethyldisilazane (HMDS) or trifluoroacetic acid (TFA) to form the benzodiazole core .

Amide bond formation between the benzodiazole intermediate and pyridin-3-amine using coupling agents (e.g., EDCI or HATU) under inert conditions.

Purification via column chromatography (silica gel, eluent: CH2_2Cl2_2/MeOH gradients) to achieve ≥98% purity (HPLC) .
Critical parameters include temperature control (<5°C during acid-sensitive steps) and base selection (e.g., triethylamine or DBU for deprotonation) .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Standard characterization protocols include:

  • HPLC analysis with C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) to confirm ≥98% purity .
  • Mass spectrometry (HRMS) for molecular weight verification (e.g., ESI+ mode to detect [M+H]+^+ ions) .
  • NMR spectroscopy (1H/13C) to resolve key structural features:
    • Pyridinyl protons (δ 8.3–8.6 ppm, aromatic region).
    • Tetrahydrobenzodiazole protons (δ 1.8–2.5 ppm, cyclohexene signals) .
      Cross-validate data with computational tools (e.g., ChemDraw or Gaussian) to confirm stereochemistry and tautomeric forms .

Advanced: How can researchers optimize reaction yields for large-scale synthesis?

Methodological Answer:
Yield optimization requires:

  • Solvent screening : Replace polar aprotic solvents (DMF) with toluene or THF for improved solubility of intermediates .
  • Catalyst selection : Use Pd(OAc)2_2/Xantphos for Suzuki-Miyaura couplings (if applicable) to enhance cross-coupling efficiency .
  • Stepwise temperature control : Maintain ≤0°C during exothermic steps (e.g., TFA-mediated deprotection) to minimize side reactions .
  • In-line monitoring : Employ FTIR or ReactIR to track reaction progress and identify bottlenecks .
    Reported yields for analogous compounds range from 45–72% after optimization .

Advanced: How to resolve discrepancies in reported biological activity data for this compound?

Methodological Answer:
Contradictory activity data may arise from:

  • Purity variations : Re-test batches using HPLC and adjust purification protocols (e.g., reverse-phase chromatography) .
  • Assay conditions : Standardize in vitro models (e.g., cell line authentication, serum-free media) to reduce variability .
  • Structural analogs : Compare activity with derivatives (e.g., 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine analogs) to identify SAR trends .
    For enzyme inhibition studies, use kinetic assays (e.g., SPR or ITC) to validate binding constants and rule off-target effects .

Advanced: What computational strategies are effective for predicting the compound’s mechanism of action?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding with the pyridinyl nitrogen and hydrophobic contacts with the benzodiazole core .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD ≤2.0 Å indicates robust binding) .
  • QSAR modeling : Train models on analogs (e.g., pyrazolo[1,5-a]pyridine derivatives) to predict ADMET properties and off-target risks .
    Validate predictions with in vitro assays (e.g., IC50_{50} determination) .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Store lyophilized powder at –20°C under inert gas (argon) to prevent oxidation.
  • For solutions, use anhydrous DMSO (stored over molecular sieves) and aliquot to avoid freeze-thaw cycles .
  • Monitor stability via periodic HPLC (monthly intervals) to detect degradation products (e.g., hydrolyzed amide bonds) .

Advanced: How to design derivatives to improve metabolic stability without compromising activity?

Methodological Answer:

  • Bioisosteric replacement : Substitute the pyridinyl ring with pyrimidine or isoxazole moieties to reduce CYP450 metabolism .
  • Prodrug strategies : Introduce ester or carbamate groups at the benzodiazole nitrogen for controlled release .
  • Deuterium incorporation : Replace labile hydrogens (e.g., α to carbonyl) to slow oxidative degradation .
    Validate using microsomal stability assays (e.g., human liver microsomes, NADPH cofactor) and LC-MS/MS metabolite profiling .

Basic: What in vitro assays are suitable for initial pharmacological screening?

Methodological Answer:

  • Kinase inhibition : Use ADP-Glo™ assays for high-throughput screening against kinase panels (e.g., EGFR, JAK2) .
  • Cellular cytotoxicity : Employ MTT or CellTiter-Glo® in cancer lines (e.g., HeLa, MCF-7) with EC50_{50} determination .
  • Membrane permeability : Perform Caco-2 monolayer assays (Papp_{app} >1×106^{-6} cm/s indicates good absorption) .
    Include positive controls (e.g., staurosporine for kinase assays) and triplicate runs for statistical rigor .

Advanced: How to analyze conflicting spectroscopic data (e.g., NMR vs. computational predictions)?

Methodological Answer:

  • Tautomerism assessment : Use variable-temperature NMR (VT-NMR) to detect equilibrium shifts (e.g., enol-keto tautomers) .
  • DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict chemical shifts (RMS error ≤0.3 ppm acceptable) .
  • X-ray crystallography : Resolve crystal structures to confirm absolute configuration and hydrogen-bonding networks .
    Reconcile discrepancies by cross-referencing with analogs (e.g., 5-methylisoxazole derivatives) .

Advanced: What strategies mitigate toxicity risks identified in preclinical studies?

Methodological Answer:

  • Metabolite identification : Use HRMS/MS to detect reactive intermediates (e.g., quinone-imine formation) .
  • Structural modification : Introduce electron-withdrawing groups (e.g., –CF3_3) to block metabolic activation .
  • In silico toxicity prediction : Run Derek Nexus or ProTox-II to flag hepatotoxicity or mutagenicity alerts .
    Validate with in vivo models (e.g., zebrafish embryos) for acute toxicity (LC50_{50} >100 μM desirable) .

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